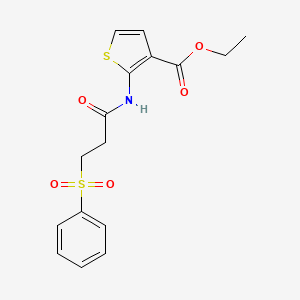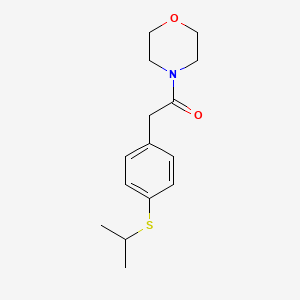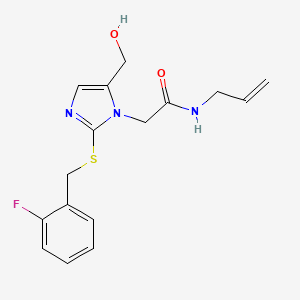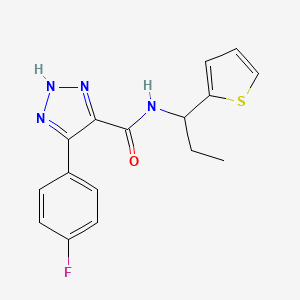
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
説明
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of gold(I) complexes containing the bulky N-heterocyclic carbene (NHC) ligand, such as "(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold," have been extensively studied. These studies focus on understanding the structural, electronic, and steric properties of these complexes. For instance, the compounds have been synthesized and characterized through various techniques, revealing insights into their molecular structures and bonding properties. This foundational work provides a basis for further exploration of their applications in catalysis and material science (Gaillard et al., 2009).
Catalysis
The gold(I) complexes with NHC ligands have shown significant potential as catalysts in organic synthesis. They have been employed in various catalytic reactions, including hydroarylations, transfer hydrogenations, and cycloisomerizations. These reactions benefit from the unique properties of the gold(I) center, which can activate multiple bonds and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The catalytic activity of these complexes has opened new pathways for the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Michelet et al., 2015).
Material Science Applications
In material science, the unique properties of these gold(I) NHC complexes have been exploited in the development of new materials with potential applications in electronics, photonics, and nanotechnology. For example, their use in the formation of luminescent materials and as precursors for the synthesis of gold nanoparticles has been explored. These applications take advantage of the strong ligand-metal interactions and the ability of these complexes to form stable, well-defined structures (Luengo et al., 2020).
Anticancer Research
Although not directly related to drug use and dosage, it's worth noting that the biological activity of gold(I) NHC complexes has been investigated, with some studies focusing on their anticancer properties. These compounds have shown potential as anticancer agents, exhibiting activity against various cancer cell lines. The research in this area aims to understand the mechanisms of action of these complexes and their selectivity towards cancer cells over healthy cells. This could lead to the development of new anticancer therapies that are more effective and have fewer side effects (Messori et al., 2014).
作用機序
Target of Action
It’s known that gold complexes often interact with biomolecules containing sulfur, such as cysteine residues in proteins, due to the high affinity of gold for sulfur .
Mode of Action
It’s known that gold complexes can bind to proteins and inhibit their function, which can lead to various downstream effects .
Biochemical Pathways
It’s known that gold complexes can affect a variety of biochemical pathways depending on the proteins they interact with .
Pharmacokinetics
It’s known that gold complexes can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
It’s known that gold complexes can cause changes at the molecular and cellular level, such as protein inhibition, which can lead to various downstream effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of gold complexes .
生化学分析
Biochemical Properties
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The gold center in Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can coordinate with the active sites of enzymes, altering their conformation and activity. Additionally, the N-heterocyclic carbene ligands can interact with proteins, affecting their stability and function .
Cellular Effects
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) has been shown to exert significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can induce apoptosis in cancer cells by activating specific genes involved in programmed cell death .
Molecular Mechanism
The molecular mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through coordination with the gold center and the N-heterocyclic carbene ligands. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can change over time due to factors such as stability and degradation. This compound is known for its excellent thermal stability, which allows it to maintain its activity over extended periods. It can undergo degradation under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Studies have shown that there is a threshold dose above which the toxic effects of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) become significant, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways. For example, it can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and an increase in oxidative stress. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can interact with cofactors, such as nicotinamide adenine dinucleotide (NAD+), affecting their availability and function .
Transport and Distribution
The transport and distribution of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters that recognize the gold complex. Once inside the cell, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJQLSINQGKZAW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36AuClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693479 | |
| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852445-83-1 | |
| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




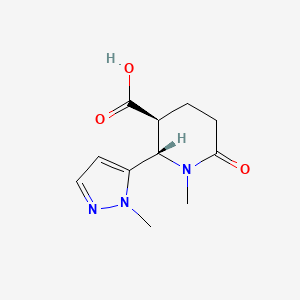
![2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2564464.png)
![5-Cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2564466.png)
![2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2564468.png)
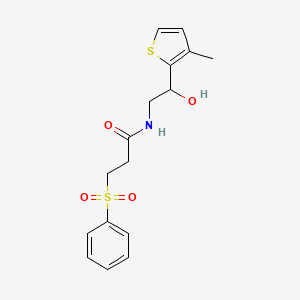
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564470.png)
![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2564471.png)
![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)
![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)
